4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid

Übersicht

Beschreibung

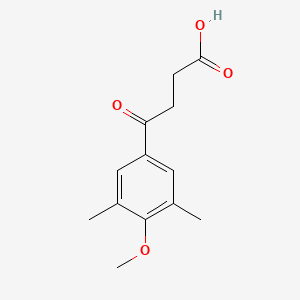

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes a phenyl ring substituted with dimethyl and methoxy groups, and a butyric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethyl-4-methoxyphenyl with a suitable butyric acid derivative under controlled conditions. Catalysts such as palladium or other transition metals may be used to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Dimethyl-4-methoxyphenylboronic acid

- 3,5-Dimethyl-4-methoxyphenylmagnesium bromide

- 3,5-Dimethyl-4-methoxypyridine derivatives

Uniqueness: 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biologische Aktivität

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O4, with a molecular weight of approximately 236.27 g/mol. The structure features a butyric acid moiety linked to a phenyl ring substituted with both methoxy and dimethyl groups, which influence its chemical reactivity and biological interactions.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.27 g/mol |

| Functional Groups | Carboxylic acid, methoxy group |

| Substituents on Phenyl Ring | 3,5-Dimethyl and 4-methoxy |

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in various models. A study utilizing a lipopolysaccharide (LPS)-induced inflammation model reported that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as a therapeutic agent for inflammatory conditions.

Anticancer Potential

Preliminary in vitro studies have explored the anticancer properties of this compound against several cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Gene Expression Modulation : It has been shown to alter the expression of genes associated with cell survival and apoptosis.

- Receptor Interaction : Molecular docking studies suggest that it may interact with various biological receptors, influencing signaling pathways related to inflammation and cancer.

Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing that the compound exhibited a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, treatment with the compound resulted in decreased joint swelling and pain scores, alongside reduced levels of inflammatory mediators in serum.

Study 3: Anticancer Activity Assessment

In vitro assays against MCF-7 cells showed that treatment with varying concentrations of the compound led to significant reductions in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Eigenschaften

IUPAC Name |

4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8-6-10(7-9(2)13(8)17-3)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBGNNIUWXVYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554724 | |

| Record name | 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103234-38-4 | |

| Record name | 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.